molecular formula C13H15N3O5S B6625929 Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate

Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate

Numéro de catalogue B6625929
Poids moléculaire: 325.34 g/mol
Clé InChI: SWRDVVYFTQLQHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate, also known as MMB, is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry. MMB belongs to the class of sulfonamide derivatives and has shown promising results in various scientific research applications.

Mécanisme D'action

The exact mechanism of action of Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate is not fully understood. However, it is believed that Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and metabolic disorders. Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of tumors, leading to the inhibition of tumor growth and survival. Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate has also been reported to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine, which is essential for cognitive function.
Biochemical and Physiological Effects:
Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate has been reported to exhibit various biochemical and physiological effects. Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate has been shown to inhibit the activity of carbonic anhydrase IX, leading to the inhibition of tumor growth and survival. Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate has also been reported to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine, which is essential for cognitive function. Moreover, Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate has been shown to possess anti-inflammatory and anti-diabetic properties, which may be attributed to its ability to inhibit various enzymes and signaling pathways involved in inflammation and metabolic disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate in lab experiments is its ability to selectively inhibit specific enzymes and signaling pathways, which makes it a potent tool for studying various biological processes. Moreover, Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate has been shown to possess good pharmacokinetic properties, making it a suitable candidate for further drug development. However, one of the limitations of using Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Orientations Futures

There are several future directions for the development of Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate. One of the potential applications of Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate is in the treatment of Alzheimer's disease, where it may be used as a potential acetylcholinesterase inhibitor. Moreover, Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate may be used as a potential therapeutic agent for the treatment of various types of tumors, where it may be used as a carbonic anhydrase IX inhibitor. Furthermore, Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate may be used as a potential therapeutic agent for the treatment of metabolic disorders, such as diabetes, where it may be used as an anti-inflammatory agent.

Méthodes De Synthèse

Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate can be synthesized using a multi-step process involving the reaction of 2-methylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is then reacted with methyl 4-hydroxybenzoate in the presence of triethylamine to form the ester intermediate. Finally, the ester intermediate is reacted with sulfanilamide in the presence of a base to form Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate.

Applications De Recherche Scientifique

Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate has been extensively studied for its potential therapeutic applications. In recent years, Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate has also been reported to exhibit potent inhibitory activity against carbonic anhydrase IX, a tumor-associated enzyme that plays a crucial role in tumor growth and survival. Moreover, Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate has shown to be a promising candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme responsible for the degradation of acetylcholine, a neurotransmitter essential for cognitive function.

Propriétés

IUPAC Name

methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c1-16-12(6-7-14-16)15-22(18,19)9-4-5-10(13(17)21-3)11(8-9)20-2/h4-8,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRDVVYFTQLQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)NS(=O)(=O)C2=CC(=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.